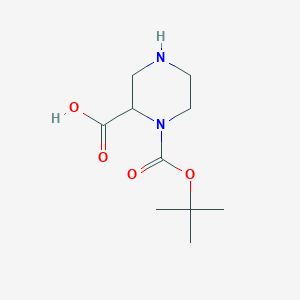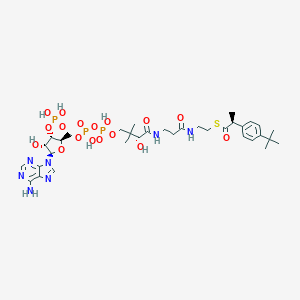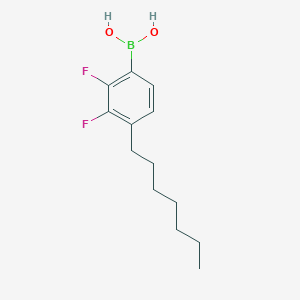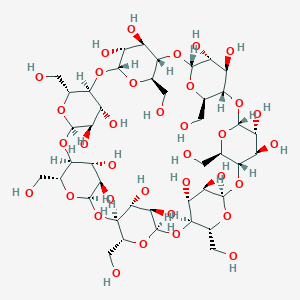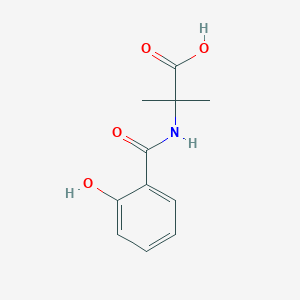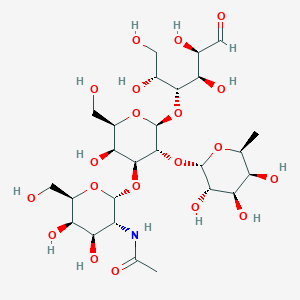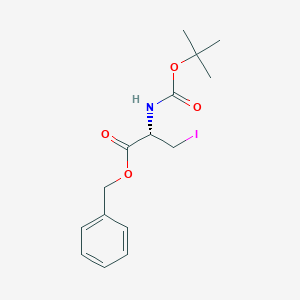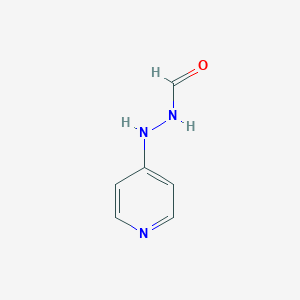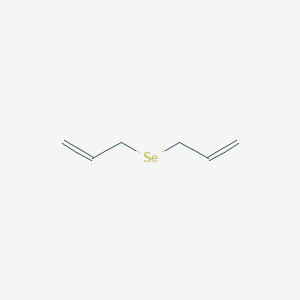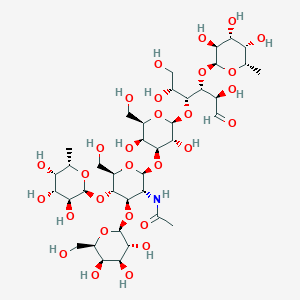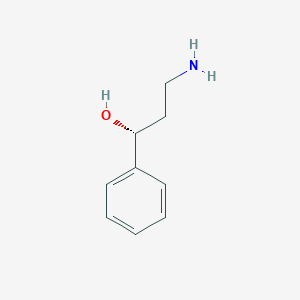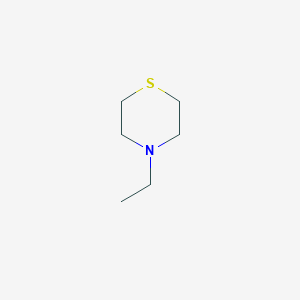
N-Ethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylthiomorpholine (NETM) is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a sulfur-containing compound that is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-Ethylthiomorpholine involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-Ethylthiomorpholine increases the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses.
Efectos Bioquímicos Y Fisiológicos
N-Ethylthiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which enhances cognitive function. It has also been shown to have antioxidant properties, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Ethylthiomorpholine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This property makes it useful in the study of Alzheimer's disease and other neurological disorders. Another advantage is its antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
One limitation of using N-Ethylthiomorpholine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-Ethylthiomorpholine to avoid exposure to the compound. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-Ethylthiomorpholine. One direction is the development of new acetylcholinesterase inhibitors based on the structure of N-Ethylthiomorpholine. Another direction is the study of the antioxidant properties of N-Ethylthiomorpholine and its potential use in the treatment of oxidative stress-related diseases. Additionally, the study of the toxicity of N-Ethylthiomorpholine and its potential side effects is an important area for future research.
Conclusion
In conclusion, N-Ethylthiomorpholine is a sulfur-containing compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase and has antioxidant properties. While it has advantages for lab experiments, it also has limitations and potential toxicity. Future research should focus on the development of new acetylcholinesterase inhibitors and the study of the antioxidant properties of N-Ethylthiomorpholine.
Métodos De Síntesis
The synthesis of N-Ethylthiomorpholine involves the reaction of thiomorpholine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the yield of N-Ethylthiomorpholine can be improved by using a solvent such as acetonitrile. The purity of the product can be enhanced by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-Ethylthiomorpholine has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N-Ethylthiomorpholine useful in the study of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used in the treatment of this disease.
N-Ethylthiomorpholine has also been used in the study of the effects of sulfur-containing compounds on biological systems. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
Propiedades
Número CAS |
133024-63-2 |
|---|---|
Nombre del producto |
N-Ethylthiomorpholine |
Fórmula molecular |
C6H13NS |
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
Clave InChI |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
SMILES canónico |
CCN1CCSCC1 |
Sinónimos |
Thiomorpholine, 4-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



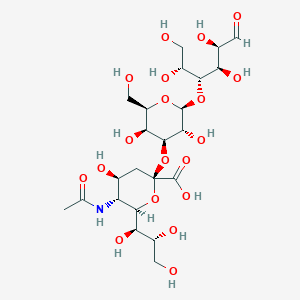

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
